

Spectroscopic Profile of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Cat. No.: B1273138

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3'-Bromo-5'-chloro-2'-hydroxyacetophenone** (CAS No. 59443-15-1). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed experimental protocols for obtaining and analyzing the actual spectroscopic data are also provided.

Chemical Structure and Properties

- IUPAC Name: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone
- Synonyms: 5-Chloro-3-bromo-2-hydroxyacetophenone
- Molecular Formula: C₈H₆BrClO₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 249.49 g/mol [\[1\]](#)[\[2\]](#)
- Melting Point: 100-103 °C[\[1\]](#)
- Appearance: Light orange to yellow to green powder or crystals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3'-Bromo-5'-chloro-2'-hydroxyacetophenone**. These predictions are derived from the known spectral characteristics of analogous substituted acetophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0 - 13.0	s	1H	-OH (phenolic)
~7.8	d	1H	Ar-H (H-6')
~7.6	d	1H	Ar-H (H-4')
~2.6	s	3H	-COCH ₃ (methyl)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ , ppm)	Assignment
~203	C=O (ketone)
~158	C-2' (Ar-C-OH)
~138	C-4' (Ar-C-H)
~135	C-6' (Ar-C-H)
~125	C-5' (Ar-C-Cl)
~120	C-1' (Ar-C-C=O)
~118	C-3' (Ar-C-Br)
~26	-COCH ₃ (methyl)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 (broad)	Medium	O-H stretch (phenolic)
~3080	Weak	C-H stretch (aromatic)
~2950	Weak	C-H stretch (methyl)
~1650	Strong	C=O stretch (ketone)
~1580, ~1470	Medium	C=C stretch (aromatic ring)
~1250	Medium	C-O stretch (phenol)
~850	Strong	C-H bend (aromatic, oop)
~750	Medium	C-Cl stretch
~650	Medium	C-Br stretch

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
248	High	[M] ⁺ (containing ⁷⁹ Br and ³⁵ Cl)
250	High	[M] ⁺ (containing ⁸¹ Br and ³⁵ Cl or ⁷⁹ Br and ³⁷ Cl)
252	Medium	[M] ⁺ (containing ⁸¹ Br and ³⁷ Cl)
233	High	[M - CH ₃] ⁺
235	High	[M - CH ₃] ⁺ isotopic peak
205	Medium	[M - COCH ₃] ⁺
207	Medium	[M - COCH ₃] ⁺ isotopic peak

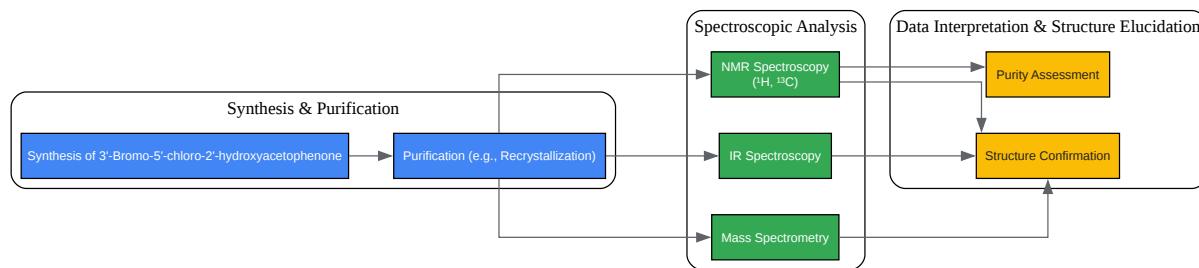
Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and bromine/chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3'-Bromo-5'-chloro-2'-hydroxyacetophenone**.

Sample Preparation

- NMR Spectroscopy: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- IR Spectroscopy:
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
- Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.


Instrumentation and Data Acquisition

- NMR Spectroscopy:
 - Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a proton frequency of at least 300 MHz.
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- IR Spectroscopy:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific).
- Acquisition: Record the spectrum in the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$). Perform a background scan before scanning the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Mass Spectrometry:
 - Instrument: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system or a system with a direct infusion probe, using Electron Ionization (EI) or Electrospray Ionization (ESI).
 - Acquisition: For EI, use a standard electron energy of 70 eV. Acquire the mass spectrum over a mass range of m/z 50-500. For ESI, infuse the sample solution into the ion source and acquire the spectrum in positive or negative ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like **3'-Bromo-5'-chloro-2'-hydroxyacetophenone**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE synthesis - [chemicalbook](#) [chemicalbook.com]
- 2. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE | 59443-15-1 [\[chemicalbook.com\]](#)
- To cite this document: BenchChem. [Spectroscopic Profile of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1273138#spectroscopic-data-of-3-bromo-5-chloro-2-hydroxyacetophenone-nmr-ir-mass\]](https://www.benchchem.com/product/b1273138#spectroscopic-data-of-3-bromo-5-chloro-2-hydroxyacetophenone-nmr-ir-mass)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com